

# An In-depth Technical Guide to Apixaban (Eliquis®)

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## Compound of Interest

Compound Name: *BMY-43748*

Cat. No.: *B15566372*

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## Core Compound Summary

Apixaban is an orally bioavailable, potent, direct, and highly selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By targeting both free and clot-bound FXa, Apixaban effectively prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation.<sup>[1][2]</sup> It is widely used for the prevention and treatment of various thromboembolic disorders.

## Quantitative Pharmacological & Pharmacokinetic Data

The following tables summarize key quantitative data for Apixaban, compiled from various preclinical and clinical studies.

### Table 1: Pharmacodynamic Properties of Apixaban

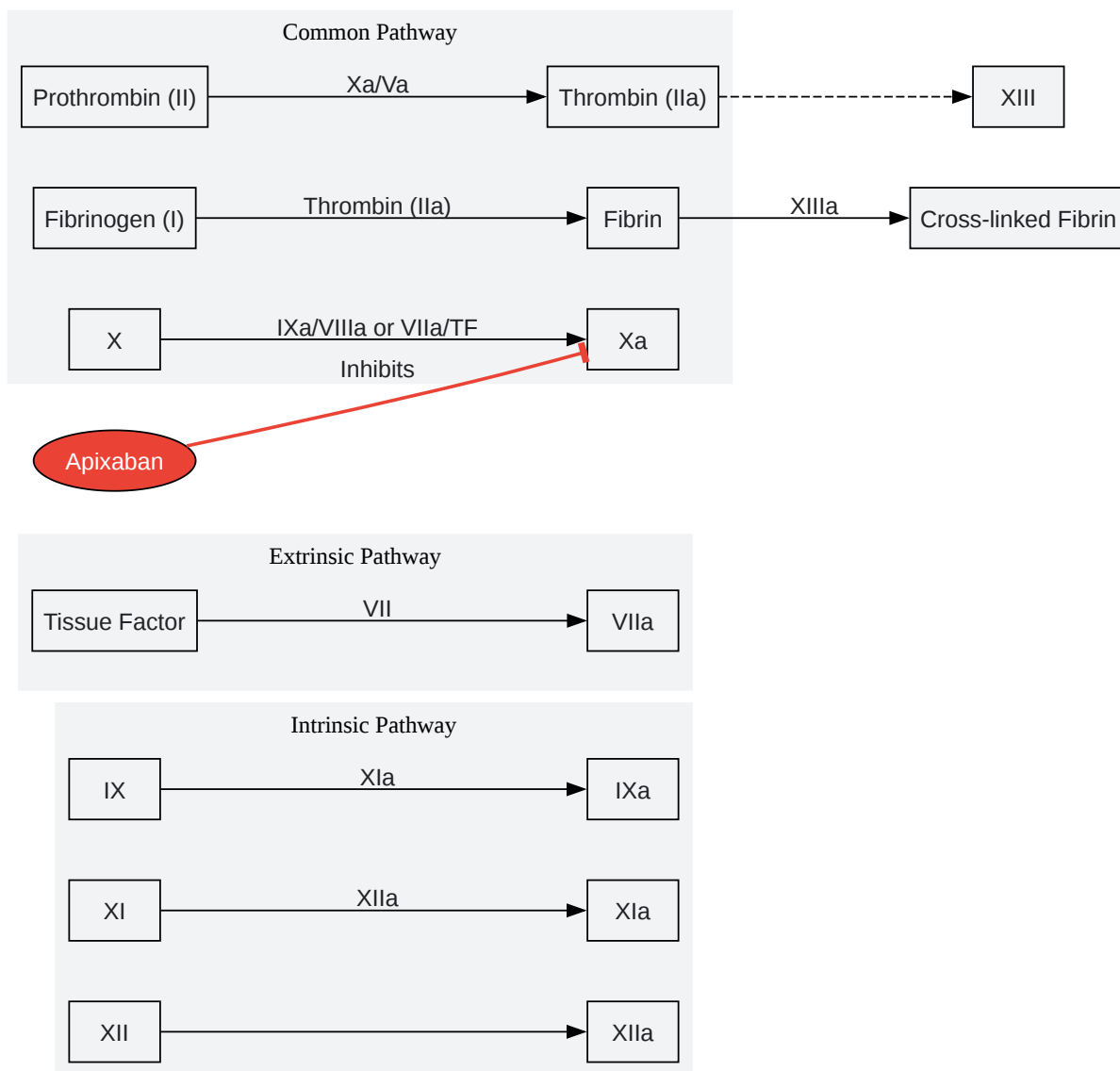
Parameter	Value	Species/Conditions
Mechanism of Action	Direct, selective, reversible inhibitor of Factor Xa	Human
Inhibitory Constant (K <sub>i</sub> )	0.08 nM (at 25°C)	Purified human Factor Xa
Effect on Platelet Aggregation	No direct effect; indirectly inhibits thrombin-induced platelet aggregation	Human platelets

**Table 2: Pharmacokinetic Profile of Apixaban in Healthy Human Subjects**

Parameter	Value	Notes
Absolute Oral Bioavailability	~50%	For doses up to 10 mg. <a href="#">[3]</a> <a href="#">[4]</a>
Time to Peak Plasma Concentration (T <sub>max</sub> )	3-4 hours	Following oral administration. <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Plasma Protein Binding	~87%	<a href="#">[3]</a>
Volume of Distribution (V <sub>ss</sub> )	~21 L	<a href="#">[4]</a>
Elimination Half-life (t <sub>1/2</sub> )	~12 hours	Following oral administration. <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Metabolism	Primarily via CYP3A4/5, with minor contributions from other CYPs. <a href="#">[3]</a>	
Elimination	Multiple pathways: renal (~27%) and fecal excretion. <a href="#">[4]</a>	
Peak Concentration (C <sub>max</sub> ) at 5 mg BID	171 ng/mL (91 - 321 ng/mL)	Median (5th - 95th percentile) from ARISTOTLE trial. <a href="#">[6]</a>
Trough Concentration (C <sub>min</sub> ) at 5 mg BID	Data not readily available in provided results.	

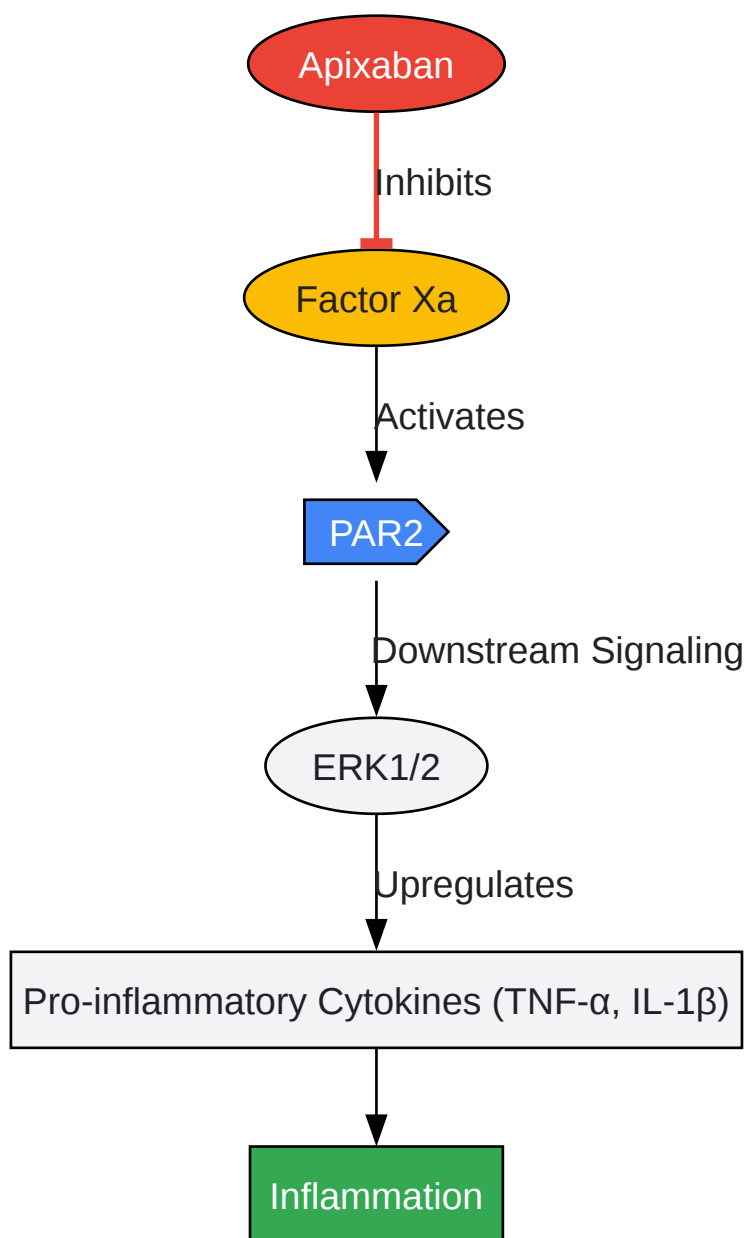
## Signaling Pathways

Apixaban's primary mechanism of action is the direct inhibition of Factor Xa in the coagulation cascade. Additionally, it has been shown to modulate inflammatory signaling pathways.



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Diagram 1: Apixaban's Inhibition of the Coagulation Cascade.



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Diagram 2: Apixaban's Modulation of PAR2 Inflammatory Signaling.

## Experimental Protocols

### In Vitro Factor Xa Inhibition Assay

- Objective: To determine the inhibitory activity of Apixaban against human Factor Xa.
- Methodology: A chromogenic anti-Xa assay is typically employed.[\[2\]](#)[\[7\]](#)

- Reagents: Purified human Factor Xa, a specific chromogenic substrate for FXa, and Apixaban at various concentrations.
- Procedure:
  - A known amount of human Factor Xa is incubated with varying concentrations of Apixaban in a suitable buffer.
  - A chromogenic substrate is added to the mixture.
  - The residual Factor Xa activity is determined by measuring the rate of substrate cleavage, which results in a color change, typically measured spectrophotometrically at 405 nm.
- Data Analysis: The concentration of Apixaban that produces 50% inhibition of Factor Xa activity (IC<sub>50</sub>) is calculated. The inhibitory constant (K<sub>i</sub>) is then determined from the IC<sub>50</sub> value.

## Clinical Trial Protocol: ARISTOTLE (Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation)

- Objective: To determine if Apixaban is non-inferior to warfarin in preventing stroke or systemic embolism in patients with atrial fibrillation and at least one additional risk factor for stroke.[\[8\]](#)[\[9\]](#)
- Study Design: Randomized, double-blind, double-dummy, multicenter trial.[\[8\]](#)[\[10\]](#)
- Patient Population: 18,201 patients with atrial fibrillation and at least one additional risk factor for stroke.[\[8\]](#)[\[9\]](#)
  - Inclusion Criteria: Age ≥18 years, documented atrial fibrillation or flutter, and at least one of the following: age ≥75 years, prior stroke, TIA, or systemic embolism, symptomatic heart failure within 3 months, LVEF ≤40%, diabetes mellitus, or hypertension requiring treatment.[\[9\]](#)

- Exclusion Criteria: Reversible cause of AF, moderate to severe mitral stenosis, prosthetic heart valve, condition requiring chronic anticoagulation other than AF, recent stroke (within 7 days), or aspirin dose >165 mg/day.[9]
- Treatment Arms:
  - Apixaban Group: Apixaban 5 mg orally twice daily (or 2.5 mg twice daily for patients with at least two of the following: age ≥80 years, body weight ≤60 kg, or serum creatinine ≥1.5 mg/dL), plus a warfarin placebo.[3][9]
  - Warfarin Group: Dose-adjusted warfarin (target INR 2.0-3.0), plus an Apixaban placebo.[8][9]
- Primary Outcome: Composite of ischemic or hemorrhagic stroke or systemic embolism.[8]
- Key Secondary Outcomes: Major bleeding, and death from any cause.[8]
- Follow-up: Median duration of 1.8 years.[8]

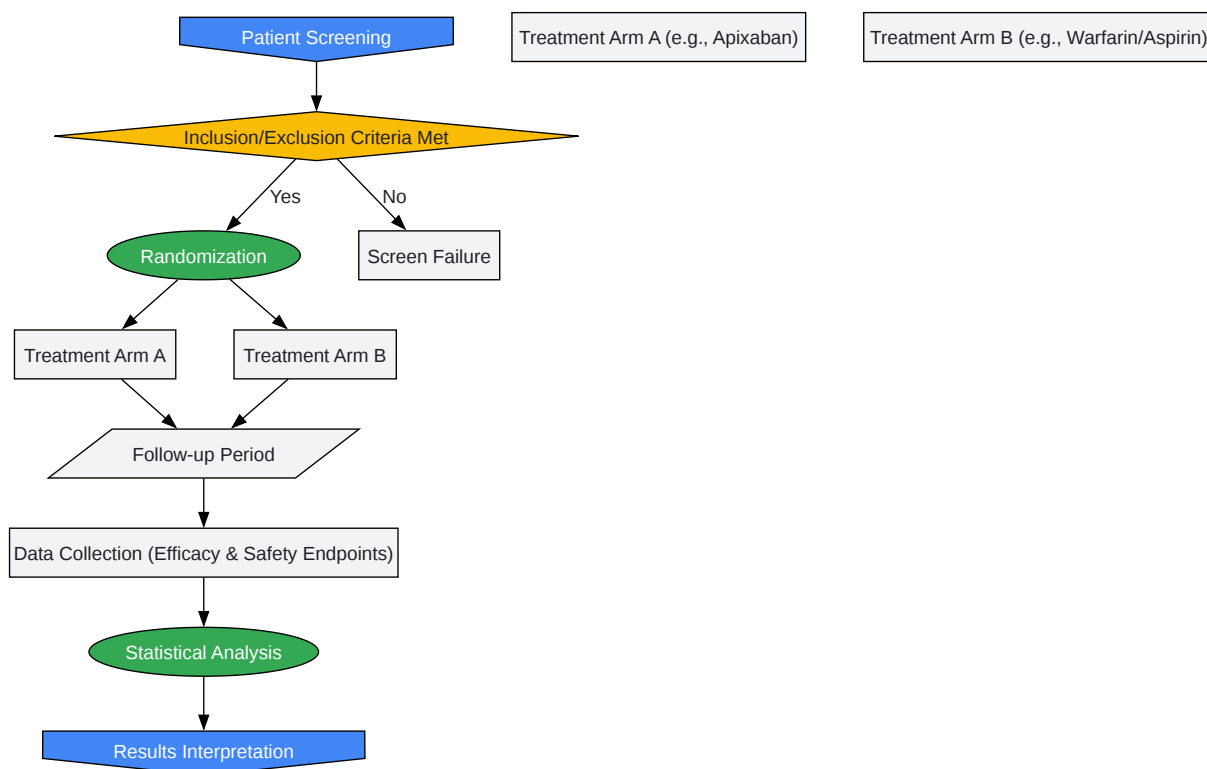
## **Clinical Trial Protocol: AVERROES (Apixaban Versus Acetylsalicylic Acid to Prevent Stroke in Atrial Fibrillation Patients Who Have Failed or Are Unsuitable for Vitamin K Antagonist Treatment)**

- Objective: To determine if Apixaban is superior to aspirin for preventing stroke or systemic embolism in patients with atrial fibrillation who are unsuitable for vitamin K antagonist therapy.[11][12]
- Study Design: Randomized, double-blind, multicenter trial.[11][13]
- Patient Population: 5,599 patients with atrial fibrillation and at least one risk factor for stroke, deemed unsuitable for warfarin therapy.[11][14]
- Treatment Arms:
  - Apixaban Group: Apixaban 5 mg orally twice daily.[11][12]

- Aspirin Group: Aspirin 81 to 324 mg daily.[\[11\]](#)[\[12\]](#)
- Primary Outcome: Composite of stroke or systemic embolism.[\[13\]](#)
- Key Secondary Outcomes: Major bleeding, intracranial hemorrhage, and cardiovascular hospitalization.[\[11\]](#)
- Follow-up: The trial was stopped early due to a clear benefit in favor of Apixaban after a mean follow-up of 1.1 years.[\[14\]](#)

## Experimental Workflows





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